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molecular formula C12H12BrN3O B8661099 N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine

N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine

Cat. No. B8661099
M. Wt: 294.15 g/mol
InChI Key: XXFIWAWGDGKMSV-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

A 10-20 mL microwave vial was charged with 2-chloro-4-methoxypyrimidine (0.835 g, 5.78 mmol), 3-bromo-5-methylaniline (1.075 g, 5.78 mmol), acetic acid (0.347 mL, 6.06 mmol) and dioxane (11.55 mL). The system was purged and flushed with Ar(g) three times before sealing and heating to 120° C. for 3 hours. The mixture was cooled and stirred overnight. The light brown solids were collected by filtration and were dried in a vacuum oven overnight to yield N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine (1.7 g, 5.78 mmol, 100% yield) as a tan solid. MS ESI: [M+H]+ m/z 296.0.
Quantity
0.835 g
Type
reactant
Reaction Step One
Quantity
1.075 g
Type
reactant
Reaction Step One
Quantity
0.347 mL
Type
reactant
Reaction Step One
Quantity
11.55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[Br:10][C:11]1[CH:12]=[C:13]([CH:15]=[C:16]([CH3:18])[CH:17]=1)[NH2:14].C(O)(=O)C>O1CCOCC1>[Br:10][C:11]1[CH:12]=[C:13]([NH:14][C:2]2[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)[CH:15]=[C:16]([CH3:18])[CH:17]=1

Inputs

Step One
Name
Quantity
0.835 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC
Name
Quantity
1.075 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C
Name
Quantity
0.347 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
11.55 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged
CUSTOM
Type
CUSTOM
Details
flushed with Ar(g) three times
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The light brown solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
were dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)NC1=NC=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.78 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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